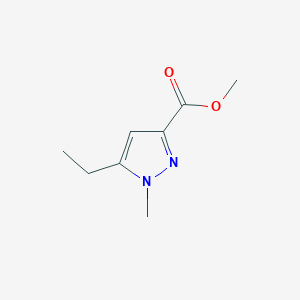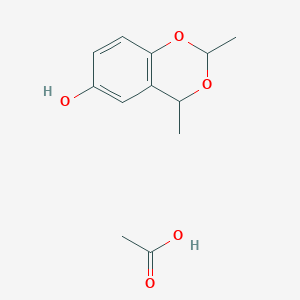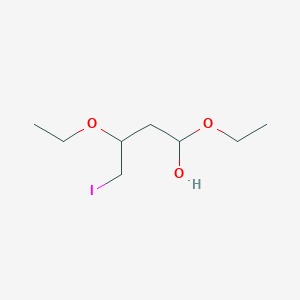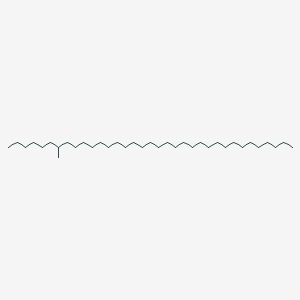
7-Methyl-pentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-pentatriacontane: is an aliphatic hydrocarbon with the molecular formula C36H74 . It is a branched alkane, specifically a methyl-substituted pentatriacontane. This compound is part of a larger class of long-chain hydrocarbons that are often found in natural sources such as plant waxes and insect cuticles .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 7-Methyl-pentatriacontane typically involves the alkylation of pentatriacontane with a methyl group. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst .
Industrial Production Methods: : Industrial production of long-chain alkanes like this compound often involves the catalytic hydrogenation of fatty acids or esters derived from natural sources. This process is carried out under high pressure and temperature conditions to achieve the desired hydrocarbon chain length and branching .
Chemical Reactions Analysis
Types of Reactions: : 7-Methyl-pentatriacontane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This reaction typically requires strong oxidizing agents and can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation if present.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms under UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
7-Methyl-pentatriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studied for its role in the cuticular waxes of insects and plants, which are crucial for water retention and protection against environmental stress.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism by which 7-Methyl-pentatriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signaling pathways and membrane protein functions .
Comparison with Similar Compounds
Similar Compounds
Pentatriacontane (C35H72): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
15-Methyl-pentatriacontane (C36H74): Another methyl-substituted pentatriacontane with the methyl group at a different position.
17-Methyl-pentatriacontane (C36H74): Similar to this compound but with the methyl group at the 17th position
Uniqueness: : this compound is unique due to its specific methyl substitution, which can influence its physical properties such as melting point and solubility. This structural variation can also affect its biological interactions and applications .
Properties
CAS No. |
89740-18-1 |
|---|---|
Molecular Formula |
C36H74 |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
7-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-36(3)34-32-9-7-5-2/h36H,4-35H2,1-3H3 |
InChI Key |
MUVCANLRDMLDFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
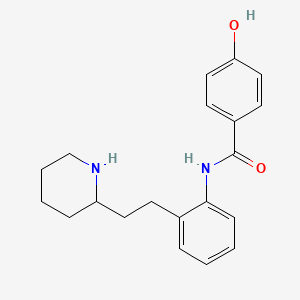
![Ethyl ({[2-(thiophen-2-yl)ethyl]carbamoyl}oxy)acetate](/img/structure/B14401041.png)
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
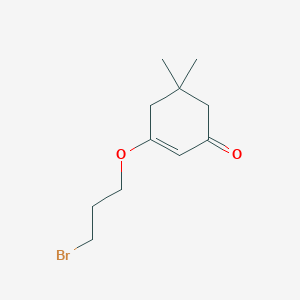
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
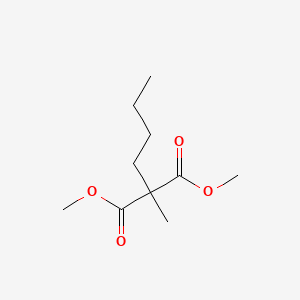
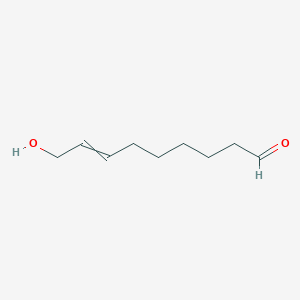

![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
